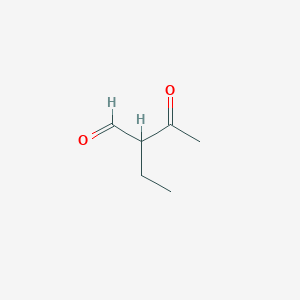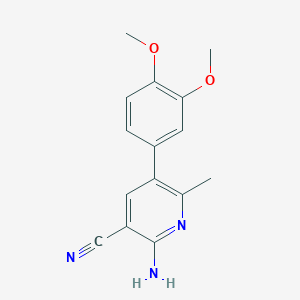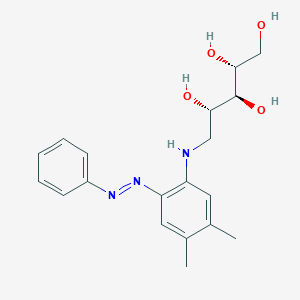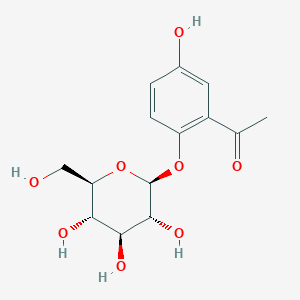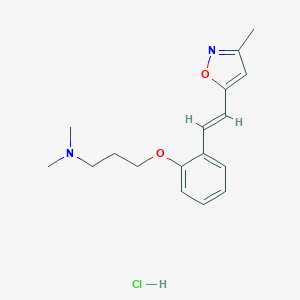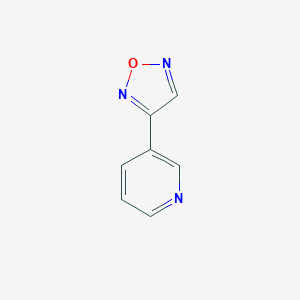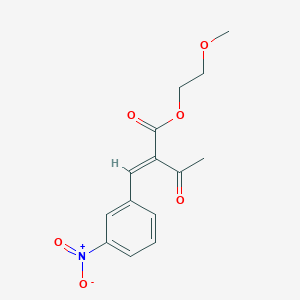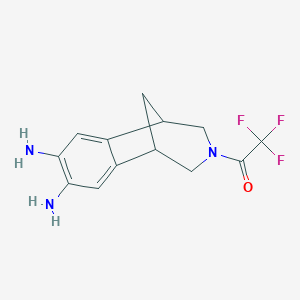
8-Bromochroman-3-one
Vue d'ensemble
Description
8-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
8-Bromochroman-3-one présente des effets anticancéreux prometteurs. Les chercheurs ont étudié son potentiel en tant que composé de tête pour le développement de nouveaux agents chimiothérapeutiques. Des études suggèrent qu'il interfère avec la croissance des cellules cancéreuses, induit l'apoptose (mort cellulaire programmée) et inhibe la progression tumorale .
Activité antioxydante
En tant qu'antioxydant, this compound piège les radicaux libres, protégeant les cellules du stress oxydatif. Sa capacité à neutraliser les espèces réactives de l'oxygène (ROS) la rend précieuse pour la prévention des maladies liées à l'âge et des dommages oxydatifs .
Effets anti-inflammatoires
Les dérivés de chromanone ont démontré des propriétés anti-inflammatoires. En modulant les voies inflammatoires, this compound peut être utile pour gérer les affections inflammatoires telles que l'arthrite et les maladies auto-immunes .
Potentiel antiviral
Des études préliminaires indiquent que this compound possède une activité antivirale. Il peut inhiber la réplication virale et réduire la gravité des infections virales. Des recherches supplémentaires sont nécessaires pour explorer son efficacité contre des virus spécifiques .
Activité antidiabétique
Les chercheurs ont étudié les analogues de chromanone en tant qu'agents antidiabétiques potentiels. Ces composés peuvent améliorer la sensibilité à l'insuline, réguler le métabolisme du glucose et atténuer les complications diabétiques .
Inhibition estrogénique
This compound a été étudié pour ses effets inhibiteurs estrogéniques. Il peut interférer avec les récepteurs des œstrogènes, ce qui le rend pertinent dans les affections hormonales et la recherche sur le cancer du sein .
Safety and Hazards
Mécanisme D'action
Target of Action
8-Bromochroman-3-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . The absence of a double bond between C-2 and C-3 in Chroman-4-one shows a minor structural difference from chromone but results in these significant variations .
Biochemical Pathways
Chroman-4-one and its derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Chroman-4-one and its derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .
Analyse Biochimique
Biochemical Properties
8-Bromochroman-3-one exhibits significant variations in biological activities . The mechanism of action of this compound derivatives often involves the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.
Molecular Mechanism
It is known that the compound’s derivatives often involve the modulation of intracellular signaling pathways. For instance, 8-bromo-cyclic AMP has been shown to induce phosphorylation of steroid receptor coactivator 1 (SRC-1), which facilitates ligand-independent activation of the chicken progesterone receptor.
Propriétés
IUPAC Name |
8-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQDMYJFVLYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597935 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133118-80-6 | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

